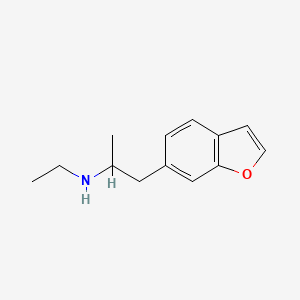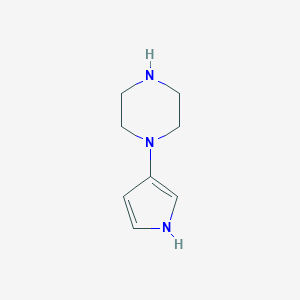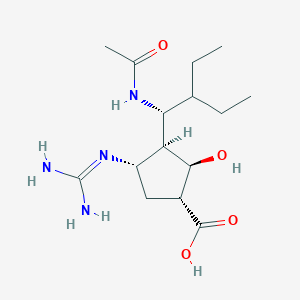
16-Methyleneandrost-4-ene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Methyleneandrost-4-ene-3,17-dione is a synthetic steroidal compound that belongs to the class of androstane derivatives. It is characterized by the presence of a methylene group at the 16th position of the androstane skeleton. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in steroid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Methyleneandrost-4-ene-3,17-dione typically involves the modification of androstane derivatives
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 16-Methyleneandrost-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The methylene group at the 16th position can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted androstane derivatives.
Scientific Research Applications
16-Methyleneandrost-4-ene-3,17-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on biological systems, including hormone regulation and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of steroidal drugs and other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 16-Methyleneandrost-4-ene-3,17-dione involves its interaction with specific molecular targets, such as androgen receptors. The compound may bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular functions, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
4-Androstene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.
1,4-Androstadiene-3,17-dione: An intermediate in the synthesis of various steroidal hormones.
9α-Hydroxy-4-androstene-3,17-dione: A hydroxylated derivative with potential biological activities.
Uniqueness: 16-Methyleneandrost-4-ene-3,17-dione is unique due to the presence of the methylene group at the 16th position, which can influence its chemical reactivity and biological activity. This structural modification can lead to distinct pharmacological properties compared to other androstane derivatives.
Properties
CAS No. |
80108-48-1 |
|---|---|
Molecular Formula |
C₂₀H₂₆O₂ |
Molecular Weight |
298.42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)


